![molecular formula C10H12N4 B2874048 N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1872645-32-3](/img/structure/B2874048.png)
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine
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Overview
Description
“N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of imidazo[1,2-b]pyridazine .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives, including “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine”, involves the use of a series of imidazopyridazines based on the CHR-6494 and Structure Activity Relationship . The lead structure was rapidly optimized using a combination of crystal structures and effective docking models .Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” is based on the imidazo[1,2-b]pyridazine core . The compound has a cyclopropylmethyl group attached to the nitrogen atom of the imidazo ring .Scientific Research Applications
Anti-Cancer Activity
Compounds with the imidazo[1,2-a]pyridine scaffold, like N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine , have been studied for their anti-proliferative activity against various human cancer cell lines. These compounds have shown promising results, with some exhibiting IC50 values comparable to or better than standard drugs like cisplatin, especially against the HeLa cell line .
Inhibition of IL-17A for Autoimmune Diseases
Imidazo[1,2-b]pyridazine derivatives are explored as inhibitors of IL-17A, a pro-inflammatory cytokine involved in autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. By inhibiting IL-17A, these compounds could potentially offer a new treatment modality for these chronic conditions .
PI3K Inhibitors for Cancer Treatment
The imidazo[1,2-a]pyridine derivatives are also being investigated for their role as PI3K inhibitors, which is significant for cancer treatment. The inhibition of PI3K is a promising strategy as it plays a crucial role in the signaling pathways that lead to cancer cell growth and survival .
Future Directions
The future directions for the research and development of “N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine” and its derivatives could involve further optimization of the lead structures, exploration of their inhibitory activity on other protein kinases, and investigation of their potential applications in various fields .
Mechanism of Action
Target of Action
The primary target of N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine interacts with TAK1, inhibiting its enzymatic activity at nanomolar concentrations . This interaction results in the suppression of TAK1’s role in promoting cell growth and differentiation .
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is involved in the activation of various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 disrupts these pathways, leading to downstream effects such as the suppression of cell growth and differentiation .
Result of Action
The inhibition of TAK1 by N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine leads to significant molecular and cellular effects. Specifically, it has been found to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM . This suggests that the compound has potential therapeutic applications in the treatment of multiple myeloma .
properties
IUPAC Name |
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8(1)7-12-9-3-4-10-11-5-6-14(10)13-9/h3-6,8H,1-2,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHAOCPDKFELRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine |
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